molecular formula C11H11ClN2O2 B4167677 N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE

N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE

Cat. No.: B4167677
M. Wt: 238.67 g/mol
InChI Key: TZAGWNOMRDGTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE is an organic compound belonging to the class of indolines. Indolines are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism by which N1-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell growth and apoptosis . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its indole moiety is a key feature that differentiates it from other compounds and contributes to its diverse applications in scientific research .

Properties

IUPAC Name

N-(5-chloro-1-methyl-2-oxo-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-6(15)13-10-8-5-7(12)3-4-9(8)14(2)11(10)16/h3-5,10H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGWNOMRDGTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE
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N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE
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N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE
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N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE
Reactant of Route 5
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N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE
Reactant of Route 6
N~1~-(5-CHLORO-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE

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